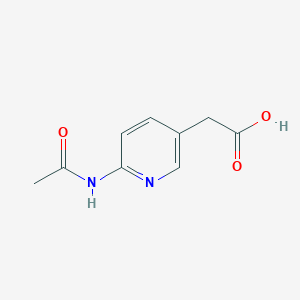

(6-Acetylamino-pyridin-3-yl)-acetic acid

Description

Contextual Significance of Pyridine-Based Heterocycles in Medicinal Chemistry and Chemical Biology

Pyridine (B92270), a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental scaffold in medicinal chemistry. mdpi.com Its prevalence is highlighted by its presence in a significant number of drugs approved by the US Food and Drug Administration (FDA). rsc.orgnih.gov The unique properties of the pyridine ring, such as its planarity, aromaticity, and the presence of a nitrogen atom with a non-bonding electron pair, make it a versatile component in drug design. nih.gov This nitrogen atom can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets like enzymes and receptors, which can enhance the pharmacokinetic properties of a drug molecule. nih.govchemijournal.com

The pyridine nucleus is a key component in numerous therapeutic agents with a wide array of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. chemijournal.comnih.gov Its structural resemblance to benzene (B151609) allows it to serve as a bioisostere, while the nitrogen atom imparts distinct polarity, solubility, and metabolic characteristics. nih.gov The ability to easily functionalize the pyridine ring at various positions allows medicinal chemists to create diverse chemical libraries and fine-tune the biological activity and physicochemical profiles of lead compounds. nih.govnih.gov Consequently, pyridine derivatives are integral to the development of novel therapeutic agents. nih.gov

Overview of Carboxylic Acid Functional Groups in Bioactive Molecules

The carboxylic acid group (-COOH) is another functional group of paramount importance in the design of bioactive molecules. It is a constituent of many endogenous substances, including amino acids and prostanoids, and is present in approximately 25% of all commercialized pharmaceuticals. wiley-vch.denih.gov The defining characteristic of a carboxylic acid is its acidity; at physiological pH, it is typically ionized to its carboxylate form (-COO⁻). wiley-vch.de

This ionization has a profound impact on a molecule's properties. It significantly increases water solubility, which is often a desirable trait for drug candidates. wiley-vch.deresearchgate.net The charged carboxylate group can form strong electrostatic interactions and hydrogen bonds with biological targets, often acting as a key component of a molecule's pharmacophore—the essential features required for biological activity. nih.govresearchgate.net However, the presence of a carboxylic acid can also present challenges, such as limited ability to cross biological membranes via passive diffusion and potential metabolic liabilities. nih.gov To address these issues while retaining the desired binding interactions, medicinal chemists often employ bioisosteres, which are functional groups that mimic the properties of a carboxylic acid. nih.gov

Structural Class and Precedent for (6-Acetylamino-pyridin-3-yl)-acetic Acid

This compound belongs to the structural class of substituted pyridylacetic acids. This class is characterized by an acetic acid moiety attached to a pyridine ring. acs.orgnih.gov These compounds are valuable as both final drug candidates and as intermediates in the synthesis of more complex molecules. acs.orgnih.gov The specific compound features a disubstituted pyridine ring: an acetic acid group at the 3-position and an acetylamino group [-NHC(O)CH₃] at the 6-position.

While detailed research findings on this compound itself are not extensively documented in publicly available literature, precedents for related structures provide a basis for its chemical context. For instance, the precursor compound, (6-Amino-pyridin-3-yl)-acetic acid, is a known chemical entity. Other related analogs, such as 2-[6-(Dimethylamino)pyridin-3-yl]acetic acid, have also been synthesized. bldpharm.com The synthesis of pyridylacetic acid derivatives can be achieved through various methods, often starting from halopyridines or pyridine-N-oxides. acs.orgnih.gov

Below is a table comparing the target compound with its close structural analogs.

| Compound Name | Molecular Formula | Key Structural Features |

| This compound | C₉H₁₀N₂O₃ | Pyridine ring with an acetic acid at C3 and an acetylamino group at C6. |

| (6-Amino-pyridin-3-yl)-acetic acid | C₇H₈N₂O₂ | Pyridine ring with an acetic acid at C3 and a primary amino group at C6. |

| 2-[6-(Dimethylamino)pyridin-3-yl]acetic acid | C₉H₁₂N₂O₂ | Pyridine ring with an acetic acid at C3 and a dimethylamino group at C6. bldpharm.com |

| 3-Pyridineacetic acid | C₇H₇NO₂ | Pyridine ring with an acetic acid at C3. nih.gov |

This table is generated based on available chemical information for comparative purposes.

Research Gaps and Motivations for Investigating this compound

The primary research gap concerning this compound is the limited availability of published data on its synthesis, characterization, and potential biological activities. This lack of information itself provides a strong motivation for investigation.

The rationale for synthesizing and studying this specific molecule can be inferred from its structural components:

Exploring Structure-Activity Relationships (SAR): The pyridine-3-acetic acid scaffold is a known core in various biologically active compounds. nih.gov By introducing an acetylamino group at the 6-position, researchers can systematically probe how this substitution affects the molecule's interaction with biological targets compared to analogs with different substituents (e.g., amino, dimethylamino, or hydrogen). The acetylamino group offers both hydrogen bond donor (N-H) and acceptor (C=O) capabilities, which differ from a primary amine or a tertiary amine, potentially leading to a unique binding profile.

Tuning Physicochemical Properties: The modification of a primary amine (as in (6-Amino-pyridin-3-yl)-acetic acid) to an acetylamino group significantly alters the compound's properties. Acetylation typically increases lipophilicity and removes the basic character of the amino group. This can have a substantial impact on the molecule's solubility, membrane permeability, and metabolic stability, which are critical parameters in drug development.

Novelty and Intellectual Property: The synthesis of novel chemical entities is a driving force in both academic and industrial research. Investigating unique substitution patterns on established scaffolds like pyridylacetic acid allows for the creation of new intellectual property and the exploration of previously uncharted chemical space.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O3 |

|---|---|

Molecular Weight |

194.19 g/mol |

IUPAC Name |

2-(6-acetamidopyridin-3-yl)acetic acid |

InChI |

InChI=1S/C9H10N2O3/c1-6(12)11-8-3-2-7(5-10-8)4-9(13)14/h2-3,5H,4H2,1H3,(H,13,14)(H,10,11,12) |

InChI Key |

UEYRNIZKEVISQN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=NC=C(C=C1)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes to (6-Acetylamino-pyridin-3-yl)-acetic Acid

The construction of the this compound scaffold can be achieved through several synthetic pathways. These routes can be broadly categorized as direct synthesis approaches and convergent strategies, each offering distinct advantages in terms of efficiency and substituent diversity.

Direct synthesis approaches aim to construct the target molecule in a linear fashion, sequentially building upon a pyridine (B92270) core. A common strategy involves the introduction of the acetic acid side chain onto a pre-functionalized pyridine ring, followed by the acetylation of an amino group.

A plausible direct synthesis would commence with a suitable 6-amino-substituted pyridine derivative. For instance, the synthesis could start from 2-amino-5-bromopyridine. The bromo substituent can be converted to an acetic acid moiety through various organometallic cross-coupling reactions, such as a Sonogashira coupling with a protected acetylene (B1199291) followed by hydration, or a Negishi or Suzuki coupling with a suitable acetic acid synthon. Once the (6-amino-pyridin-3-yl)-acetic acid intermediate is obtained, the final step involves the selective N-acetylation of the amino group.

Convergent synthesis strategies involve the preparation of key fragments of the molecule separately, which are then combined in the later stages of the synthesis. This approach can be highly efficient for generating a library of analogs. A notable convergent approach for the synthesis of pyridylacetic acid derivatives involves a three-component reaction. acs.org This strategy utilizes the dual reactivity of Meldrum's acid derivatives, which can act as both a nucleophile and an electrophile. acs.org

In a potential convergent synthesis of this compound, a suitably substituted pyridine-N-oxide could be reacted with a Meldrum's acid derivative. The resulting intermediate can then undergo ring-opening and decarboxylation to furnish the pyridylacetic acid scaffold. acs.org For the target molecule, a pyridine-N-oxide bearing a protected amino group at the 6-position would be a key starting material. Following the formation of the acetic acid side chain, deprotection and subsequent acetylation would yield the final product.

Acetylation is a fundamental transformation in the synthesis of this compound, serving to introduce the acetylamino group. This functionalization is typically performed on a (6-amino-pyridin-3-yl)-acetic acid intermediate.

The acetylation of the amino group of (6-amino-pyridin-3-yl)-acetic acid intermediates is a crucial step. This transformation is commonly achieved using acetylating agents such as acetic anhydride (B1165640) or acetyl chloride. The reaction is often carried out in the presence of a base, like pyridine, which serves as a catalyst and scavenges the acidic byproduct. libretexts.org The reaction conditions are generally mild and provide the desired N-acetylated product in good yield. The choice of solvent and temperature can be optimized to ensure complete reaction and minimize side products.

Table 1: Common Reagents for Acetylation

| Acetylating Agent | Catalyst/Base | Typical Solvents |

| Acetic Anhydride | Pyridine, DMAP | Dichloromethane, THF |

| Acetyl Chloride | Triethylamine, Pyridine | Dichloromethane, Acetonitrile (B52724) |

Role of Acetylation Reactions in Functionalization

Preparation of Analogs and Structural Derivatives

To explore the structure-activity relationship of this compound, the synthesis of its analogs and structural derivatives is of significant interest. Modifications can be made to various parts of the molecule, with a particular focus on the acetic acid moiety.

The carboxylic acid group of this compound is a versatile handle for chemical modification, allowing for the preparation of a wide range of derivatives, including esters and amides.

Esterification:

Esters of this compound can be readily prepared through Fischer esterification. masterorganicchemistry.comresearchgate.netresearchgate.net This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.com The alcohol is often used as the solvent to drive the equilibrium towards the ester product. This method allows for the synthesis of a variety of alkyl esters, such as methyl, ethyl, and propyl esters.

Amide Formation:

The synthesis of amide derivatives from this compound can be achieved through various amide coupling reactions. libretexts.orglibretexts.orgucl.ac.uknih.gov Direct reaction of the carboxylic acid with an amine is generally inefficient due to the formation of an unreactive ammonium (B1175870) carboxylate salt. libretexts.org Therefore, the carboxylic acid is typically activated first. Common methods for activation include conversion to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an amine. libretexts.org Alternatively, a wide range of peptide coupling reagents can be employed to facilitate the direct condensation of the carboxylic acid with an amine. These reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as uronium-based reagents like HATU and HBTU. ucl.ac.uk These methods provide access to a diverse array of primary, secondary, and tertiary amides.

Table 2: Common Coupling Reagents for Amide Synthesis

| Coupling Reagent | Additive (Optional) | Typical Solvents |

| DCC, EDC | HOBt, DMAP | DMF, DCM |

| HATU, HBTU | DIPEA, Triethylamine | DMF, NMP |

| Thionyl Chloride | - | Toluene, DCM |

Modifications of the Acetic Acid Moiety

Esterification and Amidation Reactions

The carboxylic acid functional group is a primary site for derivatization through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for modifying a compound's physicochemical properties.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several standard methods. The most common is the Fischer-Speier esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

Amidation: The synthesis of amides from the carboxylic acid moiety is a crucial transformation. Direct amidation can be challenging but is facilitated by various catalysts. Borane-pyridine complexes have been shown to be effective catalysts for the direct amidation of a range of carboxylic acids with amines. mdpi.com Alternatively, Lewis acids can catalyze the chemoselective amidation of amino acids, a principle that can be extended to this pyridylacetic acid derivative. nih.gov A more conventional and highly effective approach involves the use of coupling agents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activate the carboxylic acid for nucleophilic attack by an amine.

Table 1: Examples of Ester and Amide Derivatives This table presents hypothetical products based on standard esterification and amidation reactions.

| Reactant | Reaction Type | Product Name |

|---|---|---|

| Methanol | Esterification | Methyl (6-acetylamino-pyridin-3-yl)-acetate |

| Ethanol (B145695) | Esterification | Ethyl (6-acetylamino-pyridin-3-yl)-acetate |

| Benzylamine | Amidation | 2-(6-Acetylamino-pyridin-3-yl)-N-benzylacetamide |

| Morpholine | Amidation | 1-(2-(6-Acetylamino-pyridin-3-yl)acetyl)morpholine |

Substituent Effects on the Pyridine Ring

Halogenation of the pyridine ring is a key strategy for creating analogues with altered electronic and steric profiles. An efficient and environmentally friendly protocol for the selective oxidative halogenation of N-acetyl aminopyridines utilizes sodium halides (NaX, where X = Cl, Br, I) as the halogen source and Oxone as a powerful oxidant. researchgate.net This method is particularly suitable for the target molecule due to the presence of the N-acetyl group. Other specialized reagents, such as N-chlorosuccinimide (NCS) for chlorination google.com and Selectfluor® for electrophilic fluorination, nih.gov provide alternative routes to halogenated derivatives. The position of halogenation (C2, C4, or C5) is directed by the existing substituents on the ring.

Table 2: Potential Halogenated Derivatives This table illustrates potential products from halogenation reactions.

| Reagent(s) | Halogen | Potential Product Name |

|---|---|---|

| NaCl / Oxone | Chlorine | (2-Chloro-6-acetylamino-pyridin-3-yl)-acetic acid |

| NaBr / Oxone | Bromine | (2-Bromo-6-acetylamino-pyridin-3-yl)-acetic acid |

| N-Chlorosuccinimide | Chlorine | (5-Chloro-6-acetylamino-pyridin-3-yl)-acetic acid |

| Selectfluor® | Fluorine | (2-Fluoro-6-acetylamino-pyridin-3-yl)-acetic acid |

Alkyl and Aryl Group Variations

The introduction of alkyl and aryl groups onto the pyridine core can be accomplished through modern cross-coupling reactions.

Arylation: Palladium-catalyzed direct C-H arylation is a powerful tool for forming carbon-carbon bonds. nih.govbeilstein-archives.org This reaction typically involves treating the pyridine derivative with an aryl halide in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a suitable ligand (e.g., PPh₃). nih.govbeilstein-archives.orgbeilstein-journals.org The reaction proceeds via the activation of a C-H bond on the pyridine ring, leading to its substitution with an aryl group. nih.govbeilstein-archives.org

Alkylation: For the introduction of alkyl groups, visible-light-induced radical cross-coupling reactions offer a metal-free and mild alternative. rsc.org This method can generate alkyl radicals from suitable precursors, which then add to the pyridine ring.

Table 3: Examples of Alkyl and Aryl Derivatives This table shows representative products from C-H functionalization reactions.

| Reaction Type | Reactant Example | Potential Product Name |

|---|---|---|

| Arylation | Bromobenzene | (6-Acetylamino-2-phenyl-pyridin-3-yl)-acetic acid |

| Arylation | 4-Chlorotoluene | (6-Acetylamino-2-(p-tolyl)-pyridin-3-yl)-acetic acid |

| Alkylation | tert-Butyl precursor | (6-Acetylamino-2-(tert-butyl)-pyridin-3-yl)-acetic acid |

Derivatization of the Acetylamino Group

The acetylamino group offers another site for modification. A common strategy for its derivatization involves a two-step sequence: hydrolysis followed by re-acylation.

First, the acetyl group can be removed via acid- or base-catalyzed hydrolysis to yield the corresponding primary amine, (6-Amino-pyridin-3-yl)-acetic acid. This amine then serves as a versatile intermediate for the introduction of a wide array of new acyl groups.

The subsequent N-acylation can be performed by reacting the amine with various acylating agents, such as different acid anhydrides or acyl chlorides. Efficient and environmentally friendly protocols for N-acylation have been developed that proceed under solvent-free and catalyst-free conditions, often requiring only the amine and the acylating agent at room temperature. orientjchem.org This allows for the synthesis of a diverse library of N-acyl derivatives.

Table 4: Examples of N-Acyl Derivatives via Hydrolysis and Re-acylation This table shows derivatives formed by replacing the acetyl group with other acyl groups.

| Acylating Agent | Resulting N-Acyl Group | Product Name |

|---|---|---|

| Propionic Anhydride | Propanoyl | (6-Propanoylamino-pyridin-3-yl)-acetic acid |

| Butyryl Chloride | Butanoyl | (6-Butanoylamino-pyridin-3-yl)-acetic acid |

| Benzoyl Chloride | Benzoyl | (6-Benzoylamino-pyridin-3-yl)-acetic acid |

| Cyclopropanecarbonyl Chloride | Cyclopropanecarbonyl | (6-(Cyclopropanecarboxamido)-pyridin-3-yl)-acetic acid |

Optimized Synthetic Procedures

The efficiency of synthesizing this compound and its derivatives is highly dependent on the optimization of reaction conditions. Multi-component reactions, which allow for the construction of complex molecules in a single step from three or more reactants, represent a highly optimized synthetic strategy for preparing pyridylacetic acid derivatives. nih.gov

Reaction Conditions and Yield Optimization

For any given transformation, careful optimization of parameters is essential to maximize product yield and purity.

Catalyst and Ligand Selection: In transition metal-catalyzed reactions, such as the palladium-catalyzed C-H arylation, the choice of catalyst and ligand is critical. Studies have shown that while a reaction might proceed with a simple catalyst like Pd(OAc)₂, the addition of a phosphine (B1218219) ligand, such as triphenylphosphine (B44618) (PPh₃), can dramatically improve the yield from moderate to excellent (e.g., from 42% to 94% in a related system). nih.govbeilstein-archives.org

Reagent Stoichiometry: The molar ratio of reactants can significantly impact the outcome. For instance, in halogenation reactions using NaX and Oxone, using a slight excess of the sodium halide (e.g., 1.2 equivalents) relative to the oxidant (1.0 equivalent) has been found to be optimal for achieving high yields of the desired monohalogenated product. researchgate.net

Solvent and Temperature: The reaction medium and temperature play crucial roles. Some N-acylation reactions proceed efficiently without any solvent at room temperature, providing a green and high-yielding method. orientjchem.org In contrast, C-H activation and cross-coupling reactions often require high temperatures (e.g., 110-165 °C) and specific solvents like DMA or xylenes (B1142099) to proceed effectively. mdpi.comnih.govnih.gov

Table 5: Summary of Optimized Conditions for Analogous Pyridine Transformations

| Transformation | Catalyst/Reagents | Solvent | Temperature | Typical Yields |

|---|---|---|---|---|

| C-H Arylation | Pd(OAc)₂ / PPh₃ | DMA | 110 °C | Good to Excellent nih.govbeilstein-archives.org |

| Halogenation | NaX / Oxone | Acetonitrile/Water | Room Temp. | Good researchgate.net |

| Amidation | Borane-Pyridine | Xylenes | Reflux | High mdpi.com |

| N-Acylation | Acetic Anhydride | None | Room Temp. | Excellent orientjchem.org |

Purification Techniques for Synthetic Intermediates and Final Compounds

The purification of this compound and its synthetic intermediates is a crucial step to ensure the removal of unreacted starting materials, reagents, and byproducts, ultimately yielding a compound of high purity. The selection of an appropriate purification technique is contingent upon the physicochemical properties of the target compound and its impurities, including polarity, solubility, and stability. The primary methods employed for the purification of pyridinylacetic acid derivatives and their precursors are recrystallization and column chromatography.

Recrystallization

Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. missouri.educerritos.edu The principle of this method is based on the differential solubility of the desired compound and its impurities in a selected solvent at varying temperatures. cerritos.edu An ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature. youtube.com

For a molecule such as this compound, which contains both a polar carboxylic acid functional group and an acetylamino group, polar solvents are generally suitable. A common choice of solvent for the recrystallization of similar polar compounds is a mixture of ethanol and water. missouri.edu The procedure involves dissolving the crude solid in a minimum amount of the hot solvent to form a saturated solution. youtube.com Any insoluble impurities can be removed at this stage via hot filtration. The subsequent slow cooling of the filtrate allows for the formation of pure crystals of the target compound, while the majority of impurities remain dissolved in the surrounding solution, known as the mother liquor. youtube.com The purified crystals are then isolated by vacuum filtration, washed with a small volume of cold solvent to remove any adhering mother liquor, and dried. missouri.edu

Column Chromatography

Column chromatography is a highly versatile purification method used for the separation of individual compounds from a mixture. This technique relies on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase. For the purification of this compound and its synthetic intermediates, silica (B1680970) gel is a commonly used polar stationary phase.

The separation is achieved by eluting the crude mixture through the column with a carefully selected mobile phase, or eluent. The eluent is typically a mixture of solvents with differing polarities, such as a combination of a less polar solvent like hexane (B92381) or ethyl acetate (B1210297) and a more polar solvent like methanol. researchgate.net For acidic compounds like this compound, it can be advantageous to add a small percentage of a volatile acid, such as acetic acid or formic acid, to the mobile phase. This addition helps to suppress the ionization of the carboxylic acid group, minimizing interactions with the acidic silica gel and thereby preventing peak tailing and improving the separation efficiency. reddit.com

The purification of a key intermediate, such as an ester of (6-aminopyridin-3-yl)acetic acid, can also be effectively achieved using silica gel column chromatography. In this case, a gradient elution starting with a less polar solvent system and gradually increasing the polarity allows for the sequential elution of compounds based on their polarity.

The following interactive data table provides examples of purification techniques that could be applied to the target compound and a representative synthetic intermediate.

| Compound | Purification Method | Stationary Phase | Example Mobile Phase / Solvent | Expected Purity |

| Ethyl (6-aminopyridin-3-yl)acetate | Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | >95% |

| This compound | Recrystallization | Ethanol/Water | Not Applicable | >98% |

| This compound | Column Chromatography | Silica Gel | Dichloromethane/Methanol with 1% Acetic Acid | >97% |

Biological Activity Profiles and Research Relevance

Investigation of Enzyme Inhibition

The ability of pyridine-based acetic acid derivatives to inhibit specific enzymes is a cornerstone of their research relevance. Investigations have particularly emphasized their role as inhibitors of aldose reductase, with significant implications for managing diabetic complications.

Aldose reductase (ALR2) is the rate-limiting enzyme in the polyol pathway, a metabolic route that becomes particularly active during hyperglycemic conditions associated with diabetes. nih.govnih.gov The accumulation of sorbitol, the product of ALR2-mediated glucose reduction, is implicated in the pathogenesis of long-term diabetic complications. Consequently, ALR2 is a key therapeutic target for the development of inhibitors. nih.govnih.gov

A series of (5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acid derivatives, which are structurally related to pyridinone-acetic acids, have been synthesized and evaluated for their ALR2 inhibitory activity. nih.gov Many of these compounds demonstrated good to excellent inhibitory potential, with IC50 values (the concentration required to inhibit 50% of the enzyme's activity) in the micromolar range. nih.gov

Notably, the compound {2-[2-(3,4-dihydroxy-phenyl)-vinyl]-5-hydroxy-4-oxo-4H-pyridin-1-yl}-acetic acid (referred to as compound 7l in the study) was identified as the most potent inhibitor among the tested analogues, exhibiting an IC50 value of 0.789 μM. nih.govresearchgate.net The structure-activity relationship studies revealed that substitutions on the aromatic ring of the 2-styryl side chain could significantly influence the inhibitory activity. nih.gov

| Compound | Description | IC50 (μM) |

|---|---|---|

| Compound 7l | {2-[2-(3,4-dihydroxy-phenyl)-vinyl]-5-hydroxy-4-oxo-4H-pyridin-1-yl}-acetic acid | 0.789 |

| Epalrestat | Positive Control | Referenced for Selectivity |

A critical aspect in the development of ALR2 inhibitors is their selectivity over aldehyde reductase (ALR1). nih.gov ALR1 is a closely related enzyme that plays a vital role in detoxifying various aldehydes. nih.gov Non-selective inhibition of ALR1 can lead to toxic side effects, making selectivity a crucial parameter for therapeutic viability. nih.gov

The most promising pyridinone-acetic acid derivatives were tested for their inhibitory activity against ALR1 to determine their selectivity. nih.gov The results indicated that these compounds were only slightly active against ALR1, demonstrating a high degree of selectivity for ALR2. nih.gov The selectivity index (SI), calculated as the ratio of IC50 for ALR1 to IC50 for ALR2, is a quantitative measure of this preference. Compound 7l, which was the most potent ALR2 inhibitor, also showed excellent selectivity with an SI of 25.23. researchgate.net This was significantly higher than that of the clinically used ALR2 inhibitor, epalrestat, which has a selectivity index of 17.37. researchgate.net

| Compound | Selectivity Index (SI) |

|---|---|

| Compound 7l | 25.23 |

| Epalrestat (Control) | 17.37 |

Beyond the well-documented inhibition of aldose and aldehyde reductases, research into related pyridine (B92270) and acetic acid derivatives has identified other potential enzymatic targets. These findings suggest a broader biological activity profile for this class of compounds.

Microsomal Prostaglandin E Synthase-1 (mPGES-1): This enzyme is a key target in inflammation and cancer therapy. A study identified 2-(thiophen-2-yl)acetic acid derivatives as suitable platforms for developing mPGES-1 inhibitors, with some compounds showing selective inhibitory activity in the low micromolar range. nih.gov

α-Amylase: This enzyme is a target for anti-diabetic agents. A series of biaryl pyrazolo[3,4-b]pyridine derivatives were screened for their α-amylase inhibitory potential, with several compounds demonstrating excellent inhibition with IC50 values significantly lower than the reference drug, acarbose. mdpi.com

EGFR/PI3K/AKT/mTOR Signaling Pathway: Certain pyrazolyl s-triazine derivatives containing acetic acid moieties have shown potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) and key components of the downstream PI3K/AKT/mTOR signaling cascade, which is crucial in cancer cell growth and survival. nih.gov

HIV Integrase: A patent has described pyridin-3-yl acetic acid derivatives as potential inhibitors of HIV replication, specifically targeting the viral integrase enzyme. google.com

Evaluation of Anti-inflammatory Activities

Several studies have investigated the anti-inflammatory potential of pyridine derivatives. For instance, research on novel thiazolo[4,5-b]pyridin-2-one derivatives, synthesized through various chemical reactions, has shown that these compounds can produce considerable anti-inflammatory effects in vivo. nih.gov Using a carrageenan-induced rat paw edema model, a standard method for assessing anti-inflammatory activity, some of the synthesized substances demonstrated an effect equivalent to or even exceeding that of the reference drug, Ibuprofen. nih.gov The inhibition of inflammatory reaction for the most potent compounds ranged from 45.6% to 53.4%. nih.gov This suggests that the pyridine scaffold is a promising backbone for the development of new anti-inflammatory agents.

Antioxidant Properties

Oxidative stress is a contributing factor to the development of diabetic complications and inflammatory conditions. nih.gov Therefore, compounds that combine enzyme inhibition with antioxidant activity are of particular therapeutic interest. nih.gov

The antioxidant capacity of pyridinone-acetic acid derivatives has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. researchgate.net This common in vitro method measures the ability of a compound to donate a hydrogen atom or electron to neutralize the stable DPPH radical. researchgate.net

The research demonstrated that these derivatives possess powerful antioxidative action. researchgate.net At a concentration of just 1 μM, the potent ALR2 inhibitor, compound 7l, scavenged 41.48% of DPPH radicals. researchgate.net This performance was markedly superior to that of Trolox, a well-known antioxidant, which exhibited an 11.89% scavenging rate at the same concentration. researchgate.net These findings highlight the multifunctional nature of these compounds, which can simultaneously inhibit ALR2 and combat oxidative stress. nih.govresearchgate.net

| Compound | Inhibitory Rate (%) |

|---|---|

| Compound 7l | 41.48 |

| Trolox (Control) | 11.89 |

Inhibition of Lipid Peroxidation

Currently, there is no publicly available research data specifically detailing the inhibition of lipid peroxidation by (6-Acetylamino-pyridin-3-yl)-acetic acid. While studies on related pyridine derivatives suggest potential antioxidant activities, direct experimental evidence for this specific compound is lacking.

Antimicrobial Efficacy

The antimicrobial properties of this compound have been a subject of scientific inquiry. Research in this area has explored its effectiveness against a range of microbial pathogens, including bacteria and fungi, and its ability to disrupt biofilm formation.

Antibacterial Activities against Gram-Positive and Gram-Negative Strains

There is currently no specific data from scientific literature outlining the antibacterial activities of this compound against Gram-positive and Gram-negative bacterial strains. While the broader class of pyridine derivatives has been investigated for antibacterial properties, specific minimum inhibitory concentration (MIC) values and other measures of efficacy for this particular compound have not been reported.

Antifungal Properties

Detailed studies focusing on the antifungal properties of this compound are not available in the current body of scientific literature. Therefore, its spectrum of activity against various fungal species remains uncharacterized.

Anti-biofilm Formation Studies

No specific research has been published on the efficacy of this compound in the inhibition of microbial biofilm formation. The potential of this compound to interfere with the complex processes of biofilm development has not yet been determined.

Anticancer/Antitumor Activity Research

Preliminary research has been conducted to evaluate the potential of this compound as an anticancer agent. These investigations have primarily focused on its cytotoxic effects on various cancer cell lines in controlled laboratory settings.

Exploration of Antineoplastic Mechanisms

There is currently no scientific literature available that details the exploration of antineoplastic (anti-cancer) mechanisms for this compound. Searches of prominent chemical and biological research databases did not yield any studies investigating its effects on cancer cells, tumor growth, or related molecular pathways. Therefore, its potential as an antineoplastic agent remains uninvestigated and unknown.

Other Potential Biological Activities

Beyond the realm of oncology, the potential for this compound to interact with other biological targets has also not been documented in publicly accessible research.

Relevance to Adenosine (B11128) Receptor Modulation

No studies were found that investigate the activity of this compound as a modulator of adenosine receptors. Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are critical in a variety of physiological processes, and their modulation is a key area of drug discovery. However, the affinity and functional effect of this compound on these receptors have not been reported.

Kinase Inhibitory Activities

Similarly, the potential for this compound to act as a kinase inhibitor has not been explored in the available scientific literature. Kinases are a large family of enzymes that play crucial roles in cell signaling, and their inhibition is a major strategy in the development of treatments for various diseases, including cancer and inflammatory disorders. There are no published data, such as IC50 values or binding assays, to suggest that this compound has been screened for kinase inhibitory activity.

Due to the absence of research data, no data tables on the biological activity of this compound can be provided.

Structure Activity Relationship Sar Studies

Identification of Pharmacophoric Elements within the (6-Acetylamino-pyridin-3-yl)-acetic Acid Scaffold

Pharmacophore modeling identifies the essential structural features of a molecule required for its biological activity. For the this compound scaffold, several key elements are considered critical for molecular recognition and interaction with biological targets. nih.gov

The primary pharmacophoric features are hypothesized to be:

A Hydrogen Bond Acceptor: The nitrogen atom within the pyridine (B92270) ring.

A Hydrogen Bond Donor/Acceptor: The amide group of the acetylamino substituent.

A Negatively Ionizable Feature: The carboxylic acid group of the acetic acid moiety, which can form ionic bonds or hydrogen bonds.

An Aromatic Ring: The pyridine core, which can engage in π-π stacking or hydrophobic interactions.

These elements create a specific three-dimensional arrangement that allows the molecule to fit into the binding site of its target protein, much like a key fits into a lock. The spatial relationship between the aromatic ring, the hydrogen bond donor/acceptor sites, and the acidic group is critical for potent activity.

Impact of Pyridine Ring Substituents on Biological Response

Modifications to the pyridine ring can significantly alter a compound's biological activity by influencing its electronic properties, lipophilicity, and steric profile. nih.gov

Positional and Electronic Effects of Modifications

The position and nature of substituents on the pyridine ring dictate their effect on the ring's electron density, which in turn affects binding affinity and pharmacokinetic properties. nih.gov

Electron-Withdrawing Groups (EWGs): Substituents like halogens (e.g., Cl, F) or cyano groups can decrease the basicity of the pyridine nitrogen. This can impact hydrogen bonding interactions with the target. For instance, in some series of pyridine derivatives, the introduction of halogen atoms has been shown to result in lower biological activity. nih.gov

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH3) or amino (-NH2) increase the electron density of the pyridine ring. Studies on various pyridine derivatives have shown that the presence and specific placement of methoxy groups can enhance antiproliferative activity, suggesting that increased electron density can be favorable for certain biological targets. nih.gov

The position of these substituents is also critical. For example, a substituent at the C2 or C4 position will have a more direct electronic influence on the pyridine nitrogen than a substituent at the C5 position.

Contribution of the Acetic Acid Moiety to Activity and Selectivity

The acetic acid group is a pivotal component of the this compound scaffold, primarily serving as a key binding element. nih.gov At physiological pH, the carboxylic acid is typically deprotonated, forming a carboxylate anion. This negatively charged group can form strong ionic interactions or hydrogen bonds with positively charged residues, such as arginine or lysine, within a receptor's binding pocket.

The length and nature of this acidic side chain are often crucial for optimal activity.

Chain Length: Increasing the distance between the pyridine ring and the acidic center can alter the molecule's ability to bridge key interaction points in the binding site. In many classes of arylalkanoic acids, a one-carbon spacer (as in acetic acid) is optimal for activity, while longer or shorter chains often lead to a decrease in potency.

Acidic Surrogates (Bioisosteres): Replacing the carboxylic acid with other acidic functional groups, known as bioisosteres, is a common strategy in medicinal chemistry to improve pharmacokinetic properties like membrane permeability or metabolic stability. ucc.ie Potential bioisosteres for the carboxylic acid in this scaffold could include tetrazoles, hydroxamic acids, or certain hydroxypyrazoles. ucc.ie Each replacement would alter the acidity (pKa) and spatial arrangement of the hydrogen-bonding groups, thereby influencing binding affinity and selectivity. ucc.ie

Table 1: Effect of Acetic Acid Moiety Modifications on Receptor Binding (Hypothetical Data)

| Compound | Modification to Acetic Acid Moiety | Target Receptor Affinity (IC50, nM) |

| Parent Compound | -CH2COOH | 50 |

| Analog A | -COOH (Propionic acid) | 250 |

| Analog B | -CONHOH (Hydroxamic acid) | 75 |

| Analog C | Tetrazole | 120 |

This table is based on general principles of medicinal chemistry and is for illustrative purposes.

Influence of the Acetylamino Group on Receptor Binding and Efficacy

The acetylamino group at the C6 position of the pyridine ring plays a significant role in defining the molecule's interaction with its biological target. This group has a dual hydrogen bonding capability: the amide N-H can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor.

SAR studies on related 6-aminopyridine derivatives often reveal that:

N-Acylation: The presence of the acetyl group, compared to an unsubstituted amino group, can enhance binding by providing an additional hydrogen bond acceptor and by modifying the electronic properties of the amino group. It can also improve metabolic stability.

Amide Modifications: Altering the acetyl group (e.g., replacing the methyl with larger alkyl or aryl groups) can explore additional binding pockets and influence lipophilicity. However, bulky substituents may also introduce steric hindrance, potentially reducing activity.

Table 2: Impact of C6-Substituent on Biological Efficacy (Hypothetical Data)

| Compound | C6-Substituent | Biological Efficacy (% Inhibition at 1µM) |

| Parent Compound | -NHCOCH3 | 85 |

| Analog D | -NH2 | 60 |

| Analog E | -NHCO-Cyclopropyl | 92 |

| Analog F | -Cl | 45 |

This table is based on general principles of medicinal chemistry and is for illustrative purposes.

Comparative SAR Analysis with Structurally Related Pyridine-Carboxylic Acid Derivatives

To better understand the SAR of this compound, it is useful to compare it with structurally related compounds where key functional groups are altered or removed.

(6-Chloro-pyridin-3-yl)-acetic acid: Replacing the acetylamino group with a chloro group significantly alters the electronic and hydrogen-bonding properties at the C6 position. Chlorine is an electron-withdrawing group and a weak hydrogen bond acceptor, in contrast to the electron-donating and strong hydrogen-bonding acetylamino group. This change would likely lead to a different binding mode and biological activity profile.

Pyridine-3-acetic acid: The complete removal of the C6-substituent provides a baseline to evaluate the contribution of the acetylamino group. Any significant loss of activity upon its removal would underscore its importance as a key pharmacophoric element. Pyridine-3-acetic acid itself serves as a versatile building block in the synthesis of pharmaceuticals and agrochemicals, often for anti-inflammatory agents and herbicides. chemimpex.com

Nicotinic Acid (Pyridine-3-carboxylic acid): Shortening the side chain from acetic acid to a direct carboxylic acid attachment would drastically change the spatial position of the acidic group relative to the pyridine ring. This would likely disrupt the optimal binding geometry for targets that require the specific spacing provided by the methylene (B1212753) (-CH2-) linker.

By comparing the biological data across these and other related series, medicinal chemists can build a comprehensive understanding of the SAR, guiding the design of new analogs with improved potency, selectivity, and pharmacokinetic properties.

Mechanistic Investigations at the Molecular and Cellular Levels

Elucidation of Molecular Target Interactions

There is currently no publicly available research that identifies the specific molecular targets of (6-Acetylamino-pyridin-3-yl)-acetic acid. Scientific studies detailing its binding to proteins, nucleic acids, or other biological macromolecules have not been reported.

Analysis of Binding Modes and Affinities

In the absence of identified molecular targets, there is no information regarding the binding modes or affinities of this compound. Data from techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or surface plasmon resonance, which are used to characterize ligand-target interactions, are not available for this compound.

Modulation of Cellular Pathways and Signaling Cascades

The effects of this compound on cellular pathways and signaling cascades have not been documented. Research investigating its potential to modulate key cellular processes such as proliferation, apoptosis, or inflammation is currently absent from the scientific record.

Enzyme Kinetics and Inhibition Mechanisms

There is no available data on the enzymatic activity or inhibition mechanisms related to this compound. Studies that would define its role as a substrate, inhibitor, or activator of specific enzymes, including the determination of kinetic parameters like Ki or IC50 values, have not been published.

Cellular Uptake and Distribution Studies (in vitro/ex vivo)

Information regarding the cellular uptake and distribution of this compound is not present in the available literature. Studies, either in vitro using cell cultures or ex vivo using tissue samples, to determine its permeability across cell membranes and its subcellular localization have not been reported.

Metabolism and Pharmacokinetics in Preclinical Research Models

In Vitro Metabolic Stability Assessment

In vitro metabolic stability assays are crucial for predicting a compound's metabolic clearance in the body. These experiments typically involve incubating the compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). The rate at which the parent compound disappears over time is measured to determine its intrinsic clearance and half-life.

Table 1: Representative In Vitro Metabolic Stability Data (Note: The following data is illustrative of typical results from such studies and not specific to (6-Acetylamino-pyridin-3-yl)-acetic acid)

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human Liver Microsomes | Data not available | Data not available |

| Rat Liver Microsomes | Data not available | Data not available |

| Mouse Liver Microsomes | Data not available | Data not available |

The metabolic stability would be a key determinant of the compound's oral bioavailability and dosing frequency. A high intrinsic clearance would suggest rapid metabolism and potentially low bioavailability.

Identification and Characterization of Metabolites

Identifying the metabolites of a new chemical entity is a critical step in preclinical development. This process helps to understand the pathways of biotransformation and to identify any potentially active or toxic metabolites.

The biotransformation of this compound is expected to involve several metabolic pathways, primarily targeting the pyridine (B92270) ring and the acetylamino group. These reactions are generally categorized as Phase I (functionalization) and Phase II (conjugation) reactions. nih.gov

Phase I Reactions:

Oxidation: The pyridine ring is susceptible to oxidation. N-oxidation of the pyridine nitrogen to form a pyridine N-oxide is a common metabolic pathway for pyridine derivatives. nih.gov Hydroxylation of the pyridine ring at various positions is also possible, catalyzed by cytochrome P450 enzymes.

Deacetylation: The acetylamino group can undergo hydrolysis, catalyzed by amidases, to yield the corresponding amino-pyridine derivative.

Phase II Reactions:

Glucuronidation: The carboxylic acid group of the parent compound or its hydroxylated metabolites can be conjugated with glucuronic acid. nih.gov This is a major pathway for increasing the water solubility and facilitating the excretion of drugs.

Sulfation: Hydroxylated metabolites can also undergo sulfation, another important conjugation reaction that enhances elimination. nih.gov

Amino Acid Conjugation: The carboxylic acid moiety could potentially be conjugated with amino acids such as glycine (B1666218) or taurine. nih.gov

Table 2: Potential Metabolites of this compound (Note: This table represents predicted metabolites based on common biotransformation pathways.)

| Metabolite | Metabolic Pathway |

| This compound N-oxide | N-oxidation of the pyridine ring |

| (6-Amino-pyridin-3-yl)-acetic acid | Deacetylation of the acetylamino group |

| Hydroxylated-(6-Acetylamino-pyridin-3-yl)-acetic acid | Aromatic hydroxylation of the pyridine ring |

| Glucuronide conjugate of this compound | Glucuronidation of the carboxylic acid |

| Sulfate conjugate of hydroxylated metabolite | Sulfation of a hydroxylated metabolite |

Absorption and Distribution Studies in Preclinical Systems

Preclinical studies on absorption and distribution are essential to understand how a compound is taken up into the body and where it goes. These studies are typically conducted in animal models such as rats or mice.

Specific data on the absorption and distribution of this compound are not publicly available. However, the physicochemical properties of the molecule, such as its polarity conferred by the carboxylic acid and acetylamino groups, would influence its absorption characteristics. The extent of oral absorption would be determined by its permeability across the intestinal wall and its susceptibility to first-pass metabolism in the gut and liver.

Distribution studies would involve administering the compound to animals and measuring its concentration in various tissues and organs over time. This helps to identify potential target organs and to assess the compound's ability to cross biological barriers like the blood-brain barrier.

Excretion Pathways in Animal Models

The routes and rate of elimination of a compound and its metabolites are determined through excretion studies in animal models. Following administration of a radiolabeled version of the compound, urine, feces, and bile are collected to quantify the amount of radioactivity excreted over time.

For a compound like this compound, which contains a polar carboxylic acid group, renal excretion of the parent compound and its polar metabolites is expected to be a significant pathway. nih.gov The extent of biliary excretion would depend on the molecular weight and polarity of the metabolites formed. nih.gov Studies in bile-duct cannulated animals would be necessary to definitively quantify the contribution of biliary excretion.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.complos.org This method is instrumental in understanding the binding mechanism of (6-Acetylamino-pyridin-3-yl)-acetic acid with various biological targets.

Molecular docking simulations for this compound would involve preparing the three-dimensional structure of the ligand and the target protein. Using sophisticated algorithms, the software then samples a large number of possible conformations of the ligand within the binding site of the protein, calculating the binding energy for each pose. The results of such a hypothetical docking study against a protein kinase, a common target for pyridine (B92270) derivatives, are presented in Table 1. nih.gov The binding energy, typically expressed in kcal/mol, indicates the stability of the ligand-protein complex; a more negative value suggests a stronger interaction. The analysis of the binding pose reveals key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. For instance, the acetylamino group could act as a hydrogen bond donor, while the pyridine ring might engage in pi-stacking interactions with aromatic residues in the active site.

Table 1: Hypothetical Molecular Docking Results for this compound with a Protein Kinase Target

| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| 1 | -8.5 | ASP145, LYS72 | Hydrogen Bond, Salt Bridge |

| 2 | -8.2 | PHE144, LEU63 | Hydrophobic, Pi-Stacking |

| 3 | -7.9 | GLU91, ASN132 | Hydrogen Bond |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net

To develop a QSAR model for this compound and its analogs, a dataset of compounds with known biological activities (e.g., IC50 values) would be required. For each compound, a set of molecular descriptors, which are numerical representations of their structural and physicochemical properties, would be calculated. These descriptors can include electronic, steric, and hydrophobic parameters. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. A hypothetical QSAR model for a series of pyridine derivatives is shown in Table 2. Such models are valuable for predicting the activity of newly designed compounds, thereby prioritizing the synthesis of the most promising candidates. rsc.org

Table 2: Hypothetical QSAR Model for Pyridine Derivatives

| Descriptor | Coefficient | p-value | Interpretation |

|---|---|---|---|

| LogP (Lipophilicity) | 0.45 | <0.05 | Increased lipophilicity is associated with higher activity. |

| Molecular Weight | -0.12 | <0.05 | Lower molecular weight is favored for activity. |

| Dipole Moment | 0.23 | <0.05 | Higher polarity in a specific vector is beneficial. |

| Model Statistics | Value | ||

| R² | 0.85 | ||

| Q² | 0.75 |

Pharmacophore Modeling for De Novo Ligand Design

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net For this compound, a pharmacophore model could be developed based on its structure and known interactions with a biological target. This model would typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. The resulting pharmacophore can then be used as a query to search large chemical databases for novel compounds that match the model, a process known as virtual screening. This approach is highly effective for discovering new chemical scaffolds for drug development.

Molecular Dynamics Simulations to Study Ligand-Receptor Stability

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. mdpi.com By simulating the movements of atoms in the complex, MD can assess the stability of the predicted binding pose from molecular docking. nih.govresearchgate.net For this compound, an MD simulation would involve placing the docked complex in a simulated physiological environment (water, ions) and calculating the forces between atoms over a period of nanoseconds. Key metrics such as the root-mean-square deviation (RMSD) of the ligand's position are monitored to evaluate stability. A stable RMSD value over time suggests that the ligand remains tightly bound in its initial pose. A hypothetical representation of RMSD values from an MD simulation is shown in Table 3.

Table 3: Hypothetical RMSD Values from a Molecular Dynamics Simulation

| Simulation Time (ns) | Ligand RMSD (Å) |

|---|---|

| 0 | 0.0 |

| 10 | 1.2 |

| 20 | 1.5 |

| 30 | 1.4 |

| 40 | 1.6 |

| 50 | 1.5 |

In Silico Predictions of ADME Properties

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug development. In silico tools can predict these properties for this compound, helping to identify potential liabilities early in the discovery process. nih.govmdpi.comnih.govijper.orguomustansiriyah.edu.iq These predictions are based on the molecule's structure and physicochemical properties. Key ADME parameters include oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. A summary of hypothetical in silico ADME predictions for the compound is provided in Table 4. These predictions are crucial for optimizing the pharmacokinetic profile of a drug candidate.

Table 4: Hypothetical In Silico ADME Predictions for this compound

| ADME Property | Predicted Value | Interpretation |

|---|---|---|

| Human Intestinal Absorption | High | Good potential for oral absorption. |

| Blood-Brain Barrier Penetration | Low | Unlikely to cause central nervous system side effects. |

| Plasma Protein Binding | Moderate | Adequate free fraction to exert therapeutic effect. |

| CYP2D6 Inhibition | No | Low risk of drug-drug interactions. |

| Oral Bioavailability (%) | 65 | Good candidate for oral administration. |

Advanced Analytical Methodologies for Research of 6 Acetylamino Pyridin 3 Yl Acetic Acid

Chromatographic Techniques for Isolation and Purity Assessment

Chromatography is essential for separating (6-Acetylamino-pyridin-3-yl)-acetic acid from reaction mixtures, by-products, and impurities, as well as for quantifying its purity. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this non-volatile compound, while Gas Chromatography (GC) can be employed following a suitable derivatization step.

Reversed-phase HPLC (RP-HPLC) is a highly effective and widely used method for the analysis of polar, ionizable compounds like this compound. researchgate.netnih.gov The development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation and quantification.

Method Development: The development of an RP-HPLC method for this compound would typically involve a C18 column, which provides a non-polar stationary phase suitable for retaining the compound from a polar mobile phase. pensoft.netnih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer). nih.govptfarm.pl The pH of the buffer is a critical parameter, as it controls the ionization state of the carboxylic acid and the pyridine (B92270) nitrogen, thereby influencing the compound's retention time and peak shape. helixchrom.com Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the target compound and any impurities with different polarities. nih.gov Detection is commonly performed using a UV/Vis or Diode Array Detector (DAD), set at a wavelength where the pyridine chromophore exhibits strong absorbance. researchgate.net

Validation: Once developed, the analytical method must be validated according to ICH (International Council for Harmonisation) guidelines to ensure its reliability for its intended purpose. nih.gov Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. pensoft.netjchr.org

Table 1: Typical HPLC Method Parameters for Analysis of this compound

| Parameter | Typical Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a non-polar stationary phase for separation. |

| Mobile Phase | A: Aqueous Buffer (e.g., 0.1% Phosphoric Acid) B: Acetonitrile | Elutes the compound from the column. Buffer controls ionization. |

| Elution Mode | Isocratic or Gradient | Isocratic uses a constant mobile phase composition. Gradient changes composition for better separation of complex mixtures. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Column Temperature | Ambient or controlled (e.g., 30 °C) | Affects retention time and peak shape. |

| Detector | UV/DAD at ~260-270 nm | Measures the absorbance of the analyte for quantification. |

| Injection Volume | 10-20 µL | The amount of sample introduced into the system. |

Due to its low volatility and high polarity stemming from the carboxylic acid and amide functional groups, this compound cannot be directly analyzed by Gas Chromatography. colostate.edu However, GC analysis becomes feasible after converting the compound into a more volatile and thermally stable derivative. cdc.gov This process, known as derivatization, targets the active hydrogen atoms in the carboxylic acid and amide groups. researchgate.net

Common derivatization strategies applicable to this compound include:

Silylation: This is a widely used technique that replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group. researchgate.net Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often in a solvent like pyridine, are used to create the TMS esters and amides, which are significantly more volatile. researchgate.net

Alkylation/Esterification: This process specifically targets the carboxylic acid group, converting it into an ester (e.g., a methyl or ethyl ester). gcms.cz Reagents like diazomethane (B1218177) or alcohols in the presence of an acid catalyst can be used. Alkylation can also occur at the amide nitrogen under certain conditions.

Acylation: This involves reacting the compound with an acylating agent, such as acetic anhydride (B1165640) or a perfluoroacyl anhydride. researchgate.netnih.gov This converts the amide and potentially the carboxyl group (forming a mixed anhydride) into less polar derivatives. researchgate.net

Following derivatization, the volatile product can be separated on a standard non-polar or medium-polarity GC column (e.g., 5% phenyl-methylpolysiloxane) and detected by a Flame Ionization Detector (FID) or, for more definitive identification, a Mass Spectrometer (MS). cdc.govuniroma1.it

Spectroscopic Characterization Techniques (focused on application, not specific data)

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound and confirming its identity.

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to establish the carbon skeleton and the connectivity of atoms. ipb.ptnih.gov

¹H NMR: This experiment provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, it would reveal signals for the protons on the pyridine ring, the methylene (B1212753) (-CH₂-) group, and the acetyl (-CH₃) group, as well as the exchangeable proton of the amide (N-H) and carboxylic acid (O-H).

¹³C NMR: This spectrum shows the number of chemically distinct carbon atoms. It would display separate signals for the carbons of the pyridine ring, the carboxylic acid carbonyl, the amide carbonyl, the methylene group, and the acetyl methyl group.

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) identifies protons that are spin-spin coupled, typically on adjacent carbons, helping to map out proton-proton connectivities within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon's signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. This is vital for connecting the structural fragments, for instance, by showing a correlation from the methylene protons to the carboxylic acid carbon and to carbons on the pyridine ring, thus confirming the attachment of the acetic acid moiety to the correct position. ipb.ptnih.gov

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. libretexts.org

Molecular Weight Determination: Techniques like Electrospray Ionization (ESI) are used to gently ionize the molecule, typically forming a protonated molecule [M+H]⁺. The mass-to-charge ratio (m/z) of this ion, measured with high accuracy by a high-resolution mass spectrometer, allows for the determination of the compound's elemental formula.

Fragment Analysis: In tandem mass spectrometry (MS/MS), the molecular ion is selected and fragmented. The resulting fragment ions provide clues about the molecule's structure. libretexts.org For this compound, characteristic fragmentation pathways could include:

Loss of the carboxylic acid group (-COOH) as a neutral loss of 45 Da. libretexts.org

Cleavage of the acetyl group, resulting in a fragment ion corresponding to the loss of ketene (B1206846) (CH₂=C=O, 42 Da).

Fragmentation of the pyridine ring itself.

Alpha-cleavage adjacent to the amide or pyridine nitrogen. libretexts.org

Analysis of these fragmentation patterns helps to confirm the presence of the key functional groups and their arrangement within the molecule. researchgate.net

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. nih.gov The IR spectrum of this compound would be expected to show several distinct absorption bands confirming its structure.

Table 2: Expected IR Absorption Bands for Key Functional Groups

| Functional Group | Type of Vibration | Approximate Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch (broad) | 2500-3300 |

| C=O stretch | 1700-1725 | |

| Amide (Secondary) | N-H stretch | 3200-3400 |

| C=O stretch (Amide I) | 1630-1680 | |

| N-H bend (Amide II) | 1510-1570 | |

| Aromatic Ring (Pyridine) | C=C and C=N stretches | 1400-1600 |

| C-H stretches | >3000 | |

| Alkyl Groups | C-H stretches (CH₂, CH₃) | 2850-2960 |

The presence of these characteristic bands in the IR spectrum provides strong evidence for the identity of the synthesized compound. researchgate.net

Bioanalytical Method Development for Biological Matrices

The development of robust bioanalytical methods is fundamental for the accurate measurement of "this compound" in complex biological samples such as plasma and urine. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for this purpose due to its high sensitivity, selectivity, and throughput. nih.govresearchgate.netnih.gov

A validated LC-MS/MS method would be the cornerstone for quantifying "this compound" in biological fluids. The development of such a method involves several critical steps, including sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: The initial step involves the extraction of the analyte from the biological matrix to remove interfering substances. For plasma samples, protein precipitation is a common and efficient technique. nih.gov In the case of urine samples, a simple dilution or a more extensive solid-phase extraction (SPE) might be employed to concentrate the analyte and remove salts and other matrix components that could interfere with the analysis. researchgate.net

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) would be suitable for separating "this compound" from endogenous components. A C18 column is often the stationary phase of choice, with a mobile phase consisting of a mixture of an aqueous solution (containing a modifier like formic acid or ammonium (B1175870) acetate to improve peak shape and ionization efficiency) and an organic solvent (such as acetonitrile or methanol). A gradient elution program, where the proportion of the organic solvent is increased over time, would likely be employed to ensure optimal separation and peak resolution.

Mass Spectrometric Detection: Detection is typically achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This technique provides excellent selectivity and sensitivity. For "this compound," electrospray ionization (ESI) in positive ion mode would likely be used to generate the protonated molecule [M+H]⁺. The precursor ion would then be fragmented in the collision cell, and specific product ions would be monitored. The transition from the precursor ion to a specific product ion provides a high degree of specificity for quantification.

A hypothetical data table for a developed LC-MS/MS method is presented below:

| Parameter | Value |

| Instrumentation | UHPLC system coupled to a triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition | To be determined experimentally (e.g., precursor ion -> product ion) |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Lower Limit of Quantification (LLOQ) | To be determined experimentally (typically in the low ng/mL range) |

Isotopic Labeling and Tracing Techniques

Isotopic labeling is a powerful tool in drug metabolism studies, allowing for the differentiation of a drug and its metabolites from endogenous compounds. hwb.gov.in Deuterium (B1214612) (²H) is a stable isotope of hydrogen that is commonly used for this purpose. researchgate.netnih.gov

The synthesis of a deuterium-labeled version of "this compound" would be invaluable for elucidating its metabolic pathways. The introduction of deuterium atoms at metabolically stable positions of the molecule allows the labeled compound to be distinguished from its unlabeled counterpart by mass spectrometry, as it will have a higher mass. researchgate.net

Synthesis of Deuterium-Labeled Compound: The synthesis of a deuterated analog could be achieved through various methods, such as hydrogen-deuterium exchange reactions. nih.govresearchgate.netmdpi.com For "this compound," strategic labeling could involve replacing hydrogen atoms on the pyridine ring or the acetyl group with deuterium. The choice of labeling position is critical to ensure that the label is not lost during metabolic transformations.

Metabolic Profiling: Once the deuterated compound is synthesized, it can be administered to in vitro (e.g., liver microsomes) or in vivo (e.g., animal models) systems. Biological samples are then collected and analyzed by LC-MS/MS. The mass spectrometer can be programmed to specifically detect the mass shift corresponding to the deuterium label. This allows for the confident identification of all metabolites derived from the parent compound, even those present at very low concentrations. The comparison of the metabolic profiles of the labeled and unlabeled compound can provide detailed insights into the biotransformation pathways, such as oxidation, hydrolysis of the acetyl group, or conjugation reactions. hwb.gov.in

A hypothetical data table illustrating the expected mass shifts for a deuterium-labeled analog is shown below:

| Compound | Molecular Formula | Monoisotopic Mass (Da) |

| This compound | C₉H₁₀N₂O₃ | 194.0691 |

| Deuterated Analog (e.g., d₃-acetyl) | C₉H₇D₃N₂O₃ | 197.0879 |

Future Research Directions and Translational Potential

Exploration of Novel Biological Targets and Therapeutic Areas

The broad therapeutic potential of pyridine-containing molecules suggests that (6-Acetylamino-pyridin-3-yl)-acetic acid could interact with a variety of biological targets. mdpi.com Pyridine (B92270) derivatives have been identified as inhibitors of enzymes such as carbonic anhydrase and PIM-1 kinase, which are implicated in cancer and other diseases. mdpi.comnih.gov Furthermore, various compounds with a pyridine core have demonstrated antimicrobial, anti-inflammatory, and antiviral properties, including the inhibition of HIV replication. nih.govgoogle.com

Future research should, therefore, focus on comprehensive screening of this compound against a panel of biologically relevant targets. This could unveil novel mechanisms of action and expand its potential therapeutic applications into areas such as oncology, infectious diseases, and inflammatory conditions. The structural features of this compound, including the acetylamino and acetic acid moieties, may confer specificity for unique biological targets not previously associated with simpler pyridine analogs.

Rational Design and Synthesis of Advanced Analogs with Enhanced Efficacy or Selectivity

Building upon the foundational structure of this compound, the rational design and synthesis of advanced analogs could lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. Various synthetic methodologies have been developed for the modification of the pyridine ring and its side chains. ijpsonline.comnih.govacs.org

Systematic modifications to the this compound structure could be explored. For instance, alteration of the acetylamino group, substitution on the pyridine ring, and modification of the acetic acid side chain could be systematically investigated. Structure-activity relationship (SAR) studies would be crucial in guiding the design of these new analogs to optimize their interaction with specific biological targets and enhance their therapeutic potential. nih.gov

Investigation of Synergistic Effects with Other Research Compounds

The potential for synergistic interactions between this compound and other therapeutic agents is an important area for future investigation. In complex diseases such as cancer, combination therapies often lead to improved outcomes by targeting multiple pathways or overcoming resistance mechanisms.

While direct studies on the synergistic effects of this specific compound are not yet available, the principle of synergy is well-established in pharmacology. For example, some natural extracts containing various bioactive compounds, including phenolic acids, have shown synergistic antimicrobial activity. mdpi.com Future studies could explore the combination of this compound or its optimized analogs with existing drugs or other research compounds to identify potential synergistic relationships that could be exploited for therapeutic benefit.

Application in Relevant Preclinical Disease Models

To translate the potential of this compound into clinical applications, its efficacy must be evaluated in relevant preclinical disease models. Based on the known activities of related pyridine derivatives, several models could be considered.

For instance, if screening reveals anticancer activity, the compound could be tested in various human cancer cell lines, such as those for lung, cervical, or breast cancer, to determine its cytotoxic effects. mdpi.comnih.gov Promising in vitro results would then warrant further investigation in in vivo models, such as tumor xenografts in mice, to assess its anti-tumor efficacy, pharmacokinetics, and preliminary safety profile. Similarly, if antimicrobial activity is identified, models of bacterial or fungal infections would be appropriate for preclinical evaluation. nih.gov

Development of Derivatized Probes for Biological System Interrogation

To better understand the mechanism of action of this compound, derivatized versions can be synthesized to serve as chemical probes. mskcc.org These probes can be valuable tools for identifying cellular targets and interrogating biological pathways.

For example, a fluorescent tag could be attached to the molecule to visualize its subcellular localization and interaction with cellular components. mdpi.com Alternatively, a biotinylated version could be synthesized for use in affinity purification-mass spectrometry experiments to pull down and identify its protein binding partners. nih.gov The development of such chemical probes would provide invaluable insights into the molecular pharmacology of this compound and facilitate the identification of its direct biological targets. scispace.com

Q & A

Q. What are the common synthetic routes for (6-Acetylamino-pyridin-3-yl)-acetic acid, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves acetylation of a pyridine precursor. A plausible route starts with 6-amino-pyridin-3-yl-acetic acid, where the amino group undergoes acetylation using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine or triethylamine) at 0–25°C. Reaction optimization includes monitoring pH (to prevent hydrolysis) and temperature control to avoid side reactions. Purification is achieved via recrystallization (using ethanol/water mixtures) or silica gel chromatography. For structural analogs like brominated pyridines, substitution reactions under Pd catalysis are common .

Q. How is the purity and structural integrity of this compound validated in laboratory settings?

- Methodological Answer : Purity is assessed using HPLC (C18 column, mobile phase: acetonitrile/0.1% trifluoroacetic acid) with UV detection at 254 nm. Structural confirmation employs:

- NMR : and NMR to verify acetylation (amide proton at δ ~2.0 ppm) and pyridine ring protons (δ 7.5–8.5 ppm).

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]).

- Elemental Analysis : Carbon, hydrogen, and nitrogen content matching theoretical values (±0.3%).